molecular formula C10H12N2O B15135058 6-Phenyldiazinan-3-one

6-Phenyldiazinan-3-one

Cat. No.: B15135058
M. Wt: 176.21 g/mol
InChI Key: NFEQJZDKYKJJPP-UHFFFAOYSA-N
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Description

6-Phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring fused with a phenyl group at the 6th position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridazin-3(2H)-one can be achieved through various methods. One common approach involves the oxidation of 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . Another method includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions .

Industrial Production Methods

Industrial production of 6-Phenylpyridazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinones have been shown to inhibit phosphodiesterase-III, leading to positive inotropic effects in heart muscles and blood vessels . This inhibition results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances cardiac contractility and vasodilation.

Comparison with Similar Compounds

6-Phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

Uniqueness

6-Phenylpyridazin-3(2H)-one stands out due to its specific substitution pattern and the resulting unique biological activities. Its derivatives have shown significant potential in various therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-phenyldiazinan-3-one

InChI

InChI=1S/C10H12N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

NFEQJZDKYKJJPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NNC1C2=CC=CC=C2

Origin of Product

United States

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